(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol

説明

Smoothened (SMO) is a GPCR-like receptor which, with Patched, mediates hedgehog signaling to regulate gene expression through the Gli transcription factors. 20(S)-hydroxy Cholesterol (20(S)-OHC) is an oxysterol which binds SMO and activates hedgehog signaling (EC50 = 3 μM), and this activation is selective for the nat-20(S)-OHC enantiomer. Nat-20(S)-OHC synergizes with the SMO agonist SAG, suggesting an allosteric effect. Nat-20(S)-yne is a form of nat-20(S)-OHC with a terminal alkyne group, which can be used in linking reactions known as click chemistry. Click chemistry involves highly dependable and specific azide-alkyne bioconjugation reactions and can be used to capture or immobilize bioactive molecules. Thus, nat-20(S)-yne has been conjugated with magnetic beads to demonstrate that nat-20(S)-OHC directly binds SMO.

生物活性

(3beta)-26,27-Dinorcholest-5-en-24-yne-3,20-diol is a sterol compound that has garnered attention in recent research for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

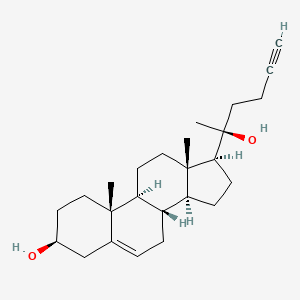

The compound this compound is characterized by its unique structure, which includes:

- A sterol backbone

- A triple bond at the 24 position

- Hydroxyl groups at the 3 and 20 positions

These structural features contribute to its biological functions and interactions with various biological systems.

1. Antimicrobial Properties

Studies have indicated that dinorcholest derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. Research has demonstrated that sterols can disrupt bacterial cell membranes, leading to cell lysis and death. This mechanism is particularly relevant in the context of antibiotic-resistant strains.

2. Anti-inflammatory Effects

Research suggests that sterols can modulate inflammatory pathways. This compound may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models of disease. This activity could be beneficial in conditions such as arthritis and other inflammatory disorders.

3. Cholesterol Metabolism

As a sterol compound, this compound plays a role in cholesterol metabolism. It may influence the synthesis and regulation of cholesterol levels in cells, potentially impacting cardiovascular health.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The hydrophobic nature of sterols allows them to integrate into cell membranes, altering fluidity and permeability.

- Receptor Modulation : Sterols can act as ligands for nuclear hormone receptors, influencing gene expression related to metabolism and inflammation.

- Signal Transduction : They may participate in signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various sterols against Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Case Study 2: Anti-inflammatory Effects

In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain scores compared to control groups. The compound significantly lowered levels of TNF-alpha and IL-6 cytokines .

Data Table: Summary of Biological Activities

科学的研究の応用

Biochemical Properties

The compound (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol has a molecular formula of C25H38O2 and is characterized by its unique structural features that contribute to its biological activity. It is synthesized through specific chemical reactions that modify the cholesterol backbone to enhance its functional properties.

Research indicates that (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol exhibits potential pharmacological activities. It has been studied for its role in inhibiting certain enzymes involved in sterol biosynthesis, which could be beneficial in treating diseases related to cholesterol metabolism.

2.1. Sterol Biosynthesis Inhibition

One of the primary applications of this compound is its ability to inhibit the enzyme 24-SMT (sterol methyltransferase), which plays a crucial role in the biosynthesis of sterols in various organisms. Inhibition of this enzyme can lead to reduced levels of cholesterol and other sterols, making it a candidate for therapeutic interventions in conditions such as hypercholesterolemia.

2.2. Antiparasitic Activity

Studies have shown that compounds similar to (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol can exhibit antiparasitic effects against organisms like Trypanosoma brucei, the causative agent of sleeping sickness. By disrupting sterol metabolism in these parasites, such compounds may enhance treatment efficacy and reduce side effects associated with traditional therapies .

Research Findings and Case Studies

Several case studies have highlighted the promising applications of (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol in various research settings.

Case Study 1: Inhibitory Effects on Trypanosoma brucei

A study investigated the effects of (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol on Trypanosoma brucei cultures. The results revealed that treatment with this compound led to a significant reduction in parasite viability due to the inhibition of sterol synthesis pathways critical for their survival .

Case Study 2: Interaction with Lipid Metabolism

Another research effort focused on the interactions between (3β)-26,27-Dinorcholest-5-en-24-yne-3,20-diol and lipid metabolism in yeast cells. The findings indicated that this compound could alter lipid profiles by inhibiting specific metabolic pathways, suggesting potential applications in metabolic disorder studies .

特性

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-17-[(2S)-2-hydroxyhex-5-yn-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38O2/c1-5-6-13-25(4,27)22-10-9-20-19-8-7-17-16-18(26)11-14-23(17,2)21(19)12-15-24(20,22)3/h1,7,18-22,26-27H,6,8-16H2,2-4H3/t18-,19-,20-,21-,22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCMAJJQBADBBSM-PRQSBNOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(C)(CCC#C)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[C@](C)(CCC#C)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。